REACTION_SMILES
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[C:36]([O:37][BH-:38]([O:39][C:40](=[O:41])[CH3:42])[O:43][C:44](=[O:45])[CH3:46])(=[O:47])[CH3:48].[CH3:19][S:20](=[O:21])(=[O:22])[N:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1.[CH3:29][O:30][CH:31]([O:32][CH3:33])[O:34][CH3:35].[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH:11]=[O:12])[s:10]2.[Cl:50][CH2:51][CH2:52][Cl:53].[Na+:49]>>[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH2:11][N:26]1[CH2:25][CH2:24][N:23]([S:20]([CH3:19])(=[O:21])=[O:22])[CH2:28][CH2:27]1)[s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc2nc(Cl)nc(N3CCOCC3)c2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)N1CCN(Cc2cc3nc(Cl)nc(N4CCOCC4)c3s2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |